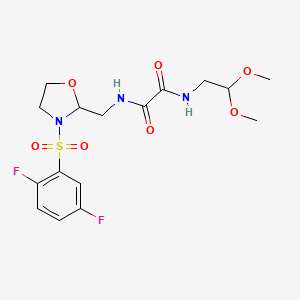

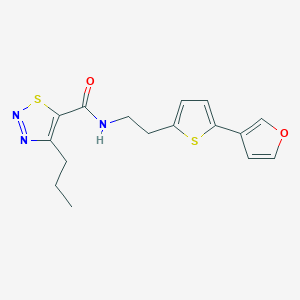

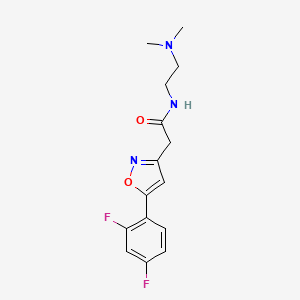

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, a description of a chemical compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, its stability, and the products it forms.Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Applications De Recherche Scientifique

Oxazolidin-2-one Derivatives in Synthesis

Oxazolidin-2-ones serve as versatile intermediates in organic synthesis, enabling the preparation of chiral auxiliary compounds and facilitating stereoselective reactions. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared through condensation processes and transformed into N-acyliminium ions, which react with allyltrimethylsilane to produce homoallylamines, showcasing their utility in stereoselective allylation reactions (Marcantoni, Mecozzi, & Petrini, 2002). Additionally, oxazolidin-2-one derivatives have been employed in the development of sulfamides via safer synthetic methodologies, highlighting their role in improving the preparation of these compounds with less hazardous reagents (Borghese et al., 2006).

Biological Activities and Applications

Oxazolidin-2-one derivatives exhibit significant biological activities, including serving as VEGFR-2 inhibitors, which are pivotal in anticancer strategies. Novel sulfonamide derivatives with oxazolidin-2-one moieties have been synthesized and demonstrated potent in vitro anticancer activity against several cancer cell lines, underscoring their potential in medicinal chemistry (Ghorab et al., 2016). Furthermore, the structural aspects of oxazolidin-2-one derivatives, such as weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, have been elucidated through crystallographic studies, providing insights into their molecular behavior and interactions (Nogueira et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

Orientations Futures

This involves predicting or suggesting further studies that could be done on the compound, potential applications, and areas of interest for future research.

Please consult with a professional chemist or a reliable database for accurate information.

Propriétés

IUPAC Name |

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2N3O7S/c1-26-14(27-2)9-20-16(23)15(22)19-8-13-21(5-6-28-13)29(24,25)12-7-10(17)3-4-11(12)18/h3-4,7,13-14H,5-6,8-9H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUJHKOZPISPTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride](/img/structure/B2988485.png)

![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)

![ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2988489.png)

![(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2988499.png)

![N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2988504.png)